N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound known for its diverse utility in various scientific fields. This compound's unique structure combines elements of pyrazolopyrimidine, piperidine, and sulfonyl benzamide, making it a valuable target for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Pyrazolopyrimidine Formation: : Starting with a precursor pyrazole, nitration and subsequent reduction lead to pyrazolopyrimidine.
Piperidinylation: : Introducing the piperidine moiety through nucleophilic substitution.
Sulfonylation and Benzamidation: : Sulfonyl chloride reacts with benzamide under basic conditions.
Industrial Production Methods
Industrial production scales up these steps, ensuring high purity and yield through optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to speed up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation, especially at the piperidine ring, yielding corresponding sulfoxide or sulfone derivatives.
Reduction: : The nitro group in the precursor can be reduced to an amino group, aiding in further functionalization.
Substitution: : Aromatic substitution occurs, especially in the benzamide moiety, allowing for derivatization.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, osmium tetroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminium hydride.
Substituting Agents: : Halogenating agents, nitrating agents.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines.
Substitution products: Halogenated and nitrated derivatives.
Scientific Research Applications
This compound is utilized in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential enzyme inhibitor, particularly targeting kinases and phosphatases.
Medicine: : Investigated for its anti-cancer and anti-inflammatory properties.
Industry: : Used in the development of new materials, including polymers and resins.
Mechanism of Action
This compound exerts its effects primarily through binding to specific enzymes:
Molecular Targets: : Kinases, phosphatases.
Pathways Involved: : Inhibition of signal transduction pathways involved in cell growth and survival, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(piperidin-1-yl)-1H-pyrrolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Uniqueness
The specific combination of piperidine, pyrazolopyrimidine, and sulfonyl benzamide in N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide provides unique binding properties and specificity, making it more effective in targeting certain enzymes compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3S/c31-23(18-6-8-19(9-7-18)34(32,33)29-13-4-5-14-29)24-10-15-30-22-20(16-27-30)21(25-17-26-22)28-11-2-1-3-12-28/h6-9,16-17H,1-5,10-15H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDAYUVTCUXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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